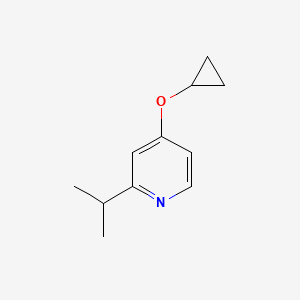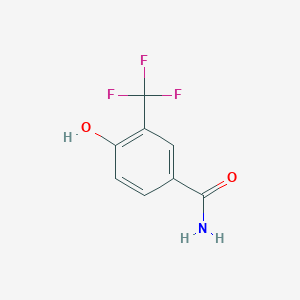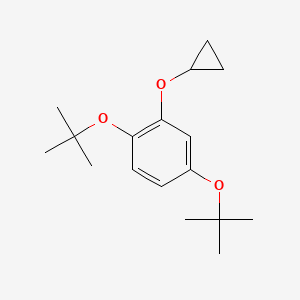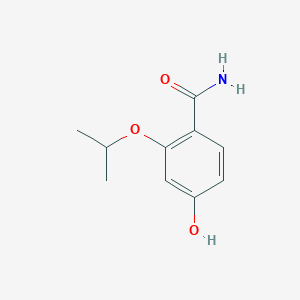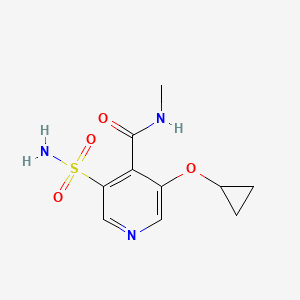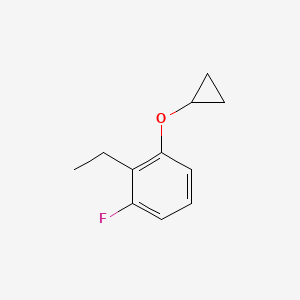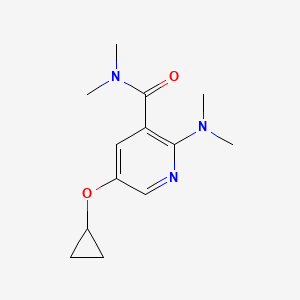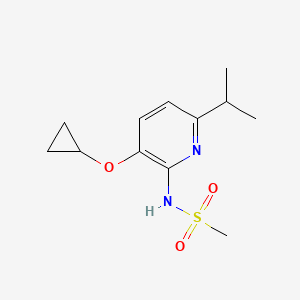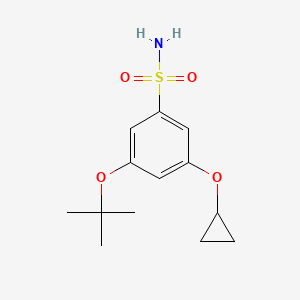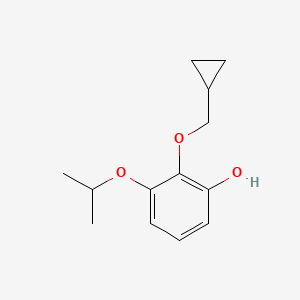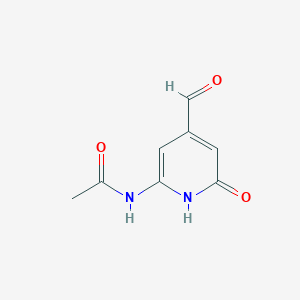
N-(4-Formyl-6-hydroxypyridin-2-YL)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Formyl-6-hydroxypyridin-2-YL)acetamide: is an organic compound with the molecular formula C8H8N2O3 and a molecular weight of 180.16 g/mol . This compound is characterized by the presence of a formyl group, a hydroxyl group, and an acetamide group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Formyl-6-hydroxypyridin-2-YL)acetamide typically involves the reaction of 4-formyl-6-hydroxypyridine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.
化学反応の分析
Types of Reactions: N-(4-Formyl-6-hydroxypyridin-2-YL)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The formyl group can be reduced to form a hydroxymethyl group.
Substitution: The acetamide group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of N-(4-Oxo-6-hydroxypyridin-2-YL)acetamide.
Reduction: Formation of N-(4-Hydroxymethyl-6-hydroxypyridin-2-YL)acetamide.
Substitution: Formation of various substituted acetamides depending on the nucleophile used.
科学的研究の応用
N-(4-Formyl-6-hydroxypyridin-2-YL)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of N-(4-Formyl-6-hydroxypyridin-2-YL)acetamide involves its interaction with specific molecular targets and pathways. The formyl and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate the activity of these proteins, leading to various biological effects .
類似化合物との比較
N-(6-Hydroxypyridin-2-YL)acetamide: Similar structure but lacks the formyl group.
N-(6-Hydroxypyridin-3-YL)acetamide: Similar structure but with different positioning of the hydroxyl group.
N-(4-Hydroxypyridin-3-YL)acetamide: Similar structure but with different positioning of the hydroxyl and formyl groups
Uniqueness: N-(4-Formyl-6-hydroxypyridin-2-YL)acetamide is unique due to the presence of both formyl and hydroxyl groups on the pyridine ring, which allows for a diverse range of chemical reactions and interactions with biological targets. This makes it a valuable compound for various scientific research applications.
特性
分子式 |
C8H8N2O3 |
|---|---|
分子量 |
180.16 g/mol |
IUPAC名 |
N-(4-formyl-6-oxo-1H-pyridin-2-yl)acetamide |
InChI |
InChI=1S/C8H8N2O3/c1-5(12)9-7-2-6(4-11)3-8(13)10-7/h2-4H,1H3,(H2,9,10,12,13) |
InChIキー |
ARSRVQXYHNEEGY-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC(=CC(=O)N1)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(Chloromethyl)-6-fluoropyridin-4-YL]ethanone](/img/structure/B14838241.png)

